molecular formula C16H13F2N3O2S B2815316 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide CAS No. 2224017-87-0

2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide

货号 B2815316
CAS 编号: 2224017-87-0
分子量: 349.36
InChI 键: ZCIINQFPJCDZJA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called MAP4K4. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, inflammation, and fibrosis.

作用机制

2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide targets the protein kinase called MAP4K4, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting MAP4K4, this compound can disrupt signaling pathways that are dysregulated in various diseases, leading to the inhibition of tumor growth, inflammation, and fibrosis.
Biochemical and Physiological Effects
In preclinical studies, 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the phosphorylation of downstream targets of MAP4K4, including JNK and p38, leading to the inhibition of cell proliferation and survival. Additionally, 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the inhibition of inflammation. Finally, this compound has been shown to reduce the accumulation of extracellular matrix proteins, leading to the inhibition of fibrosis.

实验室实验的优点和局限性

One of the advantages of using 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide in lab experiments is its high specificity for MAP4K4. This compound has been shown to have minimal off-target effects, which reduces the risk of unwanted side effects. Additionally, 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide has good oral bioavailability, which makes it suitable for use in animal models. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in animal models.

未来方向

There are several future directions for the development of 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide as a therapeutic agent. One direction is the optimization of the dosing regimen to improve the pharmacokinetic properties of this compound. Another direction is the development of combination therapies that target multiple signaling pathways involved in disease progression. Finally, the identification of biomarkers that can predict the response to 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide can help to identify patient populations that are most likely to benefit from this treatment.

合成方法

The synthesis of 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide involves several steps. The first step is the reaction of 2,6-difluorobenzaldehyde with cyclobutanone in the presence of a base to form 1-(2,6-difluorophenyl)cyclobutan-1-ol. The second step involves the conversion of 1-(2,6-difluorophenyl)cyclobutan-1-ol to 1-(2,6-difluorophenyl)cyclobutanecarboxylic acid through oxidation. The third step is the reaction of 1-(2,6-difluorophenyl)cyclobutanecarboxylic acid with thionyl chloride to form 1-(2,6-difluorophenyl)cyclobutanecarbonyl chloride. The fourth step involves the reaction of 1-(2,6-difluorophenyl)cyclobutanecarbonyl chloride with 3-aminopyridine-4-sulfonamide to form 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide.

科学研究应用

2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide has been extensively studied in preclinical models as a potential therapeutic agent for various diseases. In cancer, this compound has shown promising results in inhibiting the growth of tumor cells and reducing tumor size in animal models of pancreatic cancer, breast cancer, and lung cancer. In inflammation, 2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of rheumatoid arthritis and colitis. In fibrosis, this compound has been shown to reduce the accumulation of extracellular matrix proteins in animal models of liver fibrosis and pulmonary fibrosis.

属性

IUPAC Name

2-cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2S/c17-11-4-1-5-12(18)15(11)16(7-3-8-16)21-24(22,23)14-6-2-9-20-13(14)10-19/h1-2,4-6,9,21H,3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIINQFPJCDZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=CC=C2F)F)NS(=O)(=O)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。